6-Tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
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Overview
Description
Synthesis Analysis
A series of novel 4- (3- (4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The structures of the synthesized compounds were characterized by IR, 1 H NMR, 13 C NMR, and mass spectroscopy .Chemical Reactions Analysis
The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .Scientific Research Applications
Catalysis and Coordination Chemistry
- Ligand : 6-Tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one serves as a ligand in coordination chemistry. It can coordinate with transition metals, forming stable complexes. Researchers explore its use in catalytic reactions, such as Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides. Additionally, it participates in reductive dimerization reactions and allylic defluorinative reductive cross-coupling reactions when paired with nickel catalysts .
Materials Science and Supramolecular Chemistry
- The compound’s bulky tert-butyl groups contribute to its steric hindrance, affecting crystal packing and intermolecular interactions. Researchers investigate its role in supramolecular assemblies, crystal engineering, and host-guest chemistry. Understanding its crystal structure and interactions can lead to novel materials with tailored properties .
Mechanism of Action
properties
IUPAC Name |
6-tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-25(2,3)19-5-10-23-22(16-19)18(15-24(28)30-23)17-26-11-13-27(14-12-26)20-6-8-21(29-4)9-7-20/h5-10,15-16H,11-14,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVIABVGHKTFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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